molecular formula C10H13N3 B1453374 (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine CAS No. 1038387-96-0

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Cat. No.: B1453374
CAS No.: 1038387-96-0
M. Wt: 175.23 g/mol
InChI Key: WGRMSEJGFWVFQW-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine is a versatile chemical compound used in various scientific research fields. Its unique structure allows for diverse applications, making it invaluable in drug development, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine typically involves the reaction of 1,2-dimethylbenzimidazole with formaldehyde and a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are carefully monitored to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and catalysts.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine
  • 1-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)methanamine

Uniqueness

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine stands out due to its unique structural features, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various scientific fields .

Properties

IUPAC Name

(1,2-dimethylbenzimidazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRMSEJGFWVFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260130
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038387-96-0
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038387-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzimidazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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